3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone
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Overview
Description
3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with a fluorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluoroacetophenone with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, followed by room temperature
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of secondary alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the modulation of specific biochemical pathways. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone
- 3’,4’-Dimethyl-3-(2-fluorophenyl)propiophenone
- 3’,4’-Dimethyl-3-(4-chlorophenyl)propiophenone
Uniqueness
3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups further distinguishes it from other similar compounds, potentially affecting its steric and electronic properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTQCMGMTUKQBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644582 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-37-1 |
Source
|
Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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